1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea
CAS No.: 2177366-48-0
Cat. No.: VC4347170
Molecular Formula: C21H26N2O2S
Molecular Weight: 370.51
* For research use only. Not for human or veterinary use.
![1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea - 2177366-48-0](/images/structure/VC4347170.png)
Specification
CAS No. | 2177366-48-0 |
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Molecular Formula | C21H26N2O2S |
Molecular Weight | 370.51 |
IUPAC Name | 1-(1-adamantyl)-3-[2-(furan-2-yl)-2-thiophen-3-ylethyl]urea |
Standard InChI | InChI=1S/C21H26N2O2S/c24-20(23-21-9-14-6-15(10-21)8-16(7-14)11-21)22-12-18(17-3-5-26-13-17)19-2-1-4-25-19/h1-5,13-16,18H,6-12H2,(H2,22,23,24) |
Standard InChI Key | GKATZAJAMHSBLM-UHFFFAOYSA-N |
SMILES | C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(C4=CSC=C4)C5=CC=CO5 |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a central urea group () bridged between a rigid adamantane core and a heterocyclic ethyl chain bearing furan (oxygen-containing) and thiophene (sulfur-containing) rings. The adamantane moiety, a diamondoid hydrocarbon, confers exceptional thermal stability and lipophilicity, while the furan and thiophene groups introduce π-electron systems capable of aromatic interactions .
Key Structural Features:
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Adamantane Core: A ten-carbon bicyclic structure known for enhancing metabolic stability and membrane permeability in drug design.
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Urea Linkage: Provides hydrogen-bonding capacity, critical for target recognition in biological systems .
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Heterocyclic Ethyl Chain: The furan and thiophene rings introduce electronic diversity, potentially enabling interactions with enzymes or receptors via dipole and π-stacking interactions .
Synthesis and Chemical Reactivity
Challenges in Synthesis:
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Steric hindrance from the adamantane group may slow reaction kinetics.
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Ensuring regioselectivity in the heterocyclic ethyl chain assembly requires careful catalyst selection .
Physicochemical Properties
Solubility and Stability
The compound’s solubility is governed by its dual hydrophobic-polar character:
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Hydrophobic Components: Adamantane and aromatic rings limit water solubility.
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Polar Components: Urea and heteroatoms (O, S) enhance solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Property | Value/Characteristics | Source |
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Molecular Weight | 370.51 g/mol | |
Log P (Predicted) | ~3.5 (moderate lipophilicity) | |
Stability | Stable at RT; degrades at extreme pH |
Crystallographic Insights
While X-ray data for this compound is unavailable, related adamantane-urea hybrids exhibit crystalline packing stabilized by weak intermolecular interactions (e.g., C–H···N, C–H···π) . These interactions may facilitate solid-state stability and influence dissolution rates.
Compound Class | Activity | Example IC50 |
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Diaryl Ureas | Antiproliferative (Cancer) | 1–10 µM |
Thioureas | Anti-urease, Antioxidant | 5–20 µM |
Target Compound | Hypothesized: Antiviral/Anti-inflammatory | Pending studies |
Therapeutic Prospects
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Antiviral Agents: Adamantane derivatives (e.g., rimantadine) are established influenza inhibitors; structural similarities suggest potential against enveloped viruses.
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Cancer Therapeutics: Urea derivatives inhibit proliferation in breast and lung cancer cell lines (e.g., IC50 = 8.2 µM in MCF-7).
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Anti-Inflammatory Drugs: Thiophene-containing compounds show COX-2 inhibition (e.g., 65–70% suppression at 10 µM) .
Comparison with Structural Analogues
Adamantane-Urea Hybrids
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1-Adamantan-1-yl-3-phenyl-urea (CID 3090774):
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1-[2-(Adamantan-2-yl)ethyl]-3-R-ureas:
Functional Trade-offs:
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